molecular formula C21H25ClN2O5S B11248081 1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11248081
M. Wt: 453.0 g/mol
InChI Key: NGTRWBXMVVJMFO-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a dimethoxyphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorophenyl and dimethoxyphenyl groups. Common synthetic routes may involve the use of reagents such as chlorosulfonic acid, methanesulfonyl chloride, and various piperidine derivatives. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide: shares similarities with other sulfonyl-containing piperidine derivatives, such as:

Uniqueness

The uniqueness of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-19-9-8-18(12-20(19)29-2)23-21(25)16-6-4-10-24(13-16)30(26,27)14-15-5-3-7-17(22)11-15/h3,5,7-9,11-12,16H,4,6,10,13-14H2,1-2H3,(H,23,25)

InChI Key

NGTRWBXMVVJMFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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